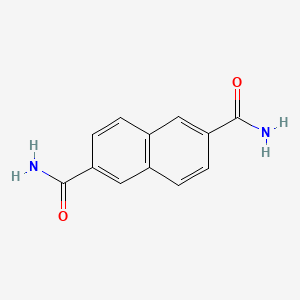

2,6-Naphthalenedicarboxamide

Description

Significance and Research Context of Aromatic Dicarboxamides

Aromatic dicarboxamides are a class of organic compounds characterized by an aromatic ring system to which two carboxamide groups (–CONH₂) are attached. The significance of these molecules in materials science is largely rooted in their ability to form predictable and robust networks through intermolecular hydrogen bonds. mdpi.compreprints.org The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), facilitating the formation of strong and directional interactions. mdpi.compreprints.org

Overview of Research Trajectories in 2,6-Naphthalenedicarboxamide Studies

Research into this compound and its derivatives has followed several distinct yet interconnected trajectories, primarily focusing on its supramolecular chemistry and its application as a functional additive in polymers.

One major area of investigation is its use as a nucleating agent , particularly its N,N'-dicyclohexyl derivative (N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide), in isotactic polypropylene (B1209903) (iPP). acs.orgunze.ba This derivative, sometimes referred to as NJS or NU-100, has been shown to be an efficient nucleating agent that can induce the formation of the β-crystalline form of iPP, which can enhance the material's impact strength and heat resistance. researchgate.netnih.gov Studies have explored how its solubility in the polymer melt and its self-assembly into structures like needle-like crystals influence the crystallization behavior and the resulting supermolecular structure of the polypropylene. researchgate.netroyalsocietypublishing.org Interestingly, it has been found to exhibit a "nucleating duality," capable of promoting both α- and β-crystal forms of iPP depending on conditions such as concentration and temperature. acs.orgresearchgate.net

Another significant research direction focuses on the fundamental supramolecular chemistry and crystal engineering of this compound itself. Detailed crystallographic studies have revealed how the unsubstituted molecule forms hydrogen-bonded ladders and two-dimensional sheets. mdpi.com In the crystal structure of this compound, the combination of C¹₁(4) chains and R²₂(8) rings creates one-dimensional, kinked hydrogen-bonded ladders. mdpi.com These ladders are then connected by the naphthalene (B1677914) cores to form two-dimensional sheets. mdpi.com Unlike some other aromatic dicarboxamides, significant inter-sheet π-π stacking is not observed in the crystal structure of this compound. mdpi.com

The synthesis and characterization of this compound and its derivatives are also key aspects of the research. The unsubstituted form is typically synthesized from the corresponding 2,6-naphthalenedicarboxylic acid, which is first converted to the acyl chloride and then reacted with ammonia (B1221849). mdpi.compreprints.org The resulting compound is a high-melting solid, stable in air to nearly 350 °C. mdpi.compreprints.org

Furthermore, the photophysical properties of the this compound chromophore have been explored, with studies investigating its potential as a fluorescent probe, for example, in the context of DNA interactions. acs.org

Detailed Research Findings

Recent studies have provided detailed insights into the structural and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₂ | mdpi.com |

| Molecular Weight | 214.22 g/mol | mdpi.com |

| Melting Point | > 300 °C | mdpi.compreprints.org |

| Thermal Stability | Stable up to ~350 °C in air | mdpi.compreprints.org |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Density (ρ) | 1.47 g/cm³ | mdpi.compreprints.org |

The crystal structure of this compound reveals specific hydrogen bonding patterns and molecular conformations.

| Parameter | Description | Value | Reference |

| Hydrogen Bonding Motif | Combination of C¹₁(4) chains and R²₂(8) rings | Forms 1D kinked ladders | mdpi.com |

| Supramolecular Structure | 2D sheets formed by interconnected ladders | - | mdpi.com |

| Dihedral Angle (ϕ) | Between the naphthalene core and the amide group | 29° | mdpi.compreprints.org |

| C(naph)–C(amide) Bond Vectors | Orientation of the amide groups relative to each other | Exactly parallel | mdpi.compreprints.org |

| Amide Plane Coplanarity | Dihedral angle between the two amide planes | Exactly coplanar (due to centrosymmetry) | mdpi.compreprints.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11(15)9-3-1-7-5-10(12(14)16)4-2-8(7)6-9/h1-6H,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWHOTSOONQDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)N)C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332208 | |

| Record name | 2,6-Naphthalenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46711-49-3 | |

| Record name | 2,6-Naphthalenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Naphthalenedicarboxamide and Its Derivatives

Synthetic Routes to 2,6-Naphthalenedicarboxamide

The synthesis of this compound is typically achieved through a multi-step process beginning with naphthalene-2,6-dicarboxylic acid. This method involves the activation of the carboxylic acid groups followed by a nucleophilic attack by an amine source.

The formation of the key intermediate, naphthalene-2,6-dicarbonyl dichloride, is accomplished by reacting naphthalene-2,6-dicarboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). mdpi.comkpi.ua This reaction is typically performed under reflux conditions to drive the conversion. mdpi.com

The reaction parameters can be optimized for high yield and purity of the acyl chloride. Key conditions include the use of a solvent, such as dichloromethane (B109758) or dimethylformamide (DMF), and a catalytic amount of DMF when thionyl chloride is the primary reagent. mdpi.comkpi.ua The reaction temperature is generally maintained between 60-80°C for a duration of 4 to 12 hours. mdpi.com After the reaction is complete, excess thionyl chloride is removed by distillation, and the resulting crude acyl chloride is often washed with a non-polar solvent like hexane (B92381) to remove impurities before being dried under a vacuum. mdpi.com

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Thionyl chloride (SOCl₂) | mdpi.com |

| Catalyst | Dimethylformamide (DMF) | mdpi.com |

| Solvent | Dichloromethane or Dimethylformamide (DMF) | mdpi.com |

| Temperature | 60–90°C (Reflux) | mdpi.com |

| Time | 4–12 hours | mdpi.com |

The final step in the synthesis is the amidation of the naphthalene-2,6-dicarbonyl dichloride intermediate. This is a nucleophilic acyl substitution reaction where a nucleophile, such as aqueous ammonia (B1221849) or a primary amine like cyclohexylamine, attacks the electrophilic carbonyl carbons of the acyl chloride. mdpi.combyjus.com When using aqueous ammonia, the reaction is often performed under Schotten-Baumann conditions. mdpi.com

For the synthesis of N,N'-disubstituted derivatives, such as N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, the acyl chloride is reacted with the corresponding amine. Optimization of this step involves controlling the stoichiometry, temperature, and the use of a base catalyst. Triethylamine is commonly used as a catalyst and acid scavenger. The reaction is often initiated at a low temperature (0–5°C) and then allowed to proceed at room temperature. Purification of the crude product typically involves washing with a dilute acid (e.g., 5% HCl) to remove excess amine, followed by recrystallization from a suitable solvent system like an ethanol-water mixture to achieve high purity. Yields for this amidation step are reported to be high, often in the range of 82-93%. mdpi.com

| Parameter | Condition (for N,N'-dicyclohexyl derivative) | Source |

|---|---|---|

| Nucleophile | Cyclohexylamine | |

| Molar Ratio (Acyl Chloride:Amine) | 1:2.1 | |

| Catalyst | Triethylamine (5–10 mol%) | |

| Temperature | Initial: 0–5°C, then Room Temperature | |

| Time | 2–4 hours | |

| Yield | 82–93% |

Chemical Reactions and Functional Group Transformations

This compound can undergo further chemical transformations, primarily involving the amide functional groups or the aromatic naphthalene (B1677914) core.

Under strong oxidative conditions, N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide can be oxidized. This process can lead to the cleavage of the amide bonds and the oxidation of the substituents, resulting in the formation of naphthalene-2,6-dicarboxylic acid and cyclohexanone. Reagents like potassium permanganate (B83412) are examples of strong oxidizing agents that can be used for such transformations.

The amide functionalities of this compound derivatives can be reduced to form the corresponding amine derivatives. For example, the reduction of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide can yield the corresponding diamine. This transformation is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄). In a related synthesis, a dinitro-substituted naphthalenedicarboxamide was reduced to a diamino derivative using a Pd/C catalyst, indicating that catalytic hydrogenation is also a viable method for reducing substituents on the naphthalene ring while preserving the amide groups under specific conditions. researchgate.nettandfonline.com

Synthesis of Precursors and Related Naphthalene Derivatives

The primary precursor for the synthesis of this compound is naphthalene-2,6-dicarboxylic acid (2,6-NDA) . mdpi.comwikipedia.org The production of this key intermediate is a significant area of research, as it is also a monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). wikipedia.org

Catalytic oxidation of 2,6-disubstituted naphthalenes is a prominent method for producing naphthalene-2,6-dicarboxylic acid. researchgate.net This process typically involves the liquid-phase oxidation of substrates like 2,6-dimethylnaphthalene (B47086) (2,6-DMN) or 2,6-diethylnaphthalene (B1598436) using air or molecular oxygen in the presence of a multi-component catalyst system. acs.orgoup.com

The most common catalytic systems are based on a combination of cobalt and manganese salts with a bromine source, often in an acetic acid solvent. acs.orgoup.com This is frequently referred to as the MC (Mid-Century) process. While highly effective for oxidizing xylenes (B1142099) to terephthalic acid, the oxidation of 2,6-DMN to 2,6-NDA presents challenges due to the naphthalene nucleus's tendency to inhibit the free-radical chain reaction, which can lower the yield compared to terephthalic acid production. acs.org

Researchers have investigated various substrates and catalyst combinations to optimize the yield and purity of 2,6-NDA. For instance, the Co(OAc)₂-Mn(OAc)₂-NaBr-catalyzed oxidation of 2,6-diethylnaphthalene in acetic acid has been shown to produce a nearly 90% yield of 2,6-NDA under optimal conditions. oup.comoup.com Another approach involves a two-step oxidation of 2-acyl-6-alkyl naphthalene, using a manganese-based catalyst in the first step and a cobalt-bromine catalyst in the second, to achieve high purity and yield. google.com

Table 2: Examples of Catalytic Oxidation for 2,6-Naphthalene-dicarboxylic Acid (2,6-NDA) Synthesis

Homogeneous catalytic oxidative carbonylation represents an alternative and attractive route for synthesizing naphthalene carboxylic acids. researchgate.net This method allows for the direct carbonylative C-H bond activation of the naphthalene ring, potentially offering a more direct path to the desired products. researchgate.netsci-hub.se These reactions involve a transition-metal catalyst, typically based on palladium, which facilitates the introduction of a carbonyl group (from carbon monoxide) into the aromatic nucleus. researchgate.netresearchgate.net

One studied system involves the use of a Pd(OAc)₂/K₂S₂O₈ catalyst, which allows for the direct oxidative carbonylation of naphthalene under mild conditions to produce naphthalic anhydride. researchgate.net The development of such techniques is driven by the goal of creating few-step, highly selective processes for 2,6-NDA synthesis. researchgate.net Oxidative carbonylation is advantageous as it can proceed under milder conditions compared to some classical carbonylation reactions and uses readily available starting materials. sci-hub.se The process involves two nucleophiles (in this case, the naphthalene C-H bond and an alcohol or water) reacting with a high-valent transition metal catalyst in the presence of carbon monoxide and an oxidant. The oxidant regenerates the active catalyst, completing the catalytic cycle. sci-hub.se

Supramolecular Organization and Self Assembly of 2,6 Naphthalenedicarboxamide Architectures

Hydrogen-Bonding Networks and Ladder Motifs

The primary driving force for the self-assembly of 2,6-Naphthalenedicarboxamide (2,6-NDA) is the formation of robust hydrogen bonds between the amide functional groups. This leads to the creation of distinct and repeating structural motifs that extend in one and two dimensions.

In the crystal structure of 2,6-NDA, the molecules organize into one-dimensional (1D) ladder-like structures through a combination of specific hydrogen-bonding patterns. mdpi.comresearchgate.net The fundamental components of these ladders are C11(4) chains and R22(8) rings, as described by graph-set notation. mdpi.comresearchgate.netpreprints.org The R22(8) motif, a centrosymmetric dimer formed by two amide groups through N-H···O hydrogen bonds, is a particularly robust and common synthon in the self-assembly of secondary amides. researchgate.netpreprints.org In conjunction with the C11(4) chains, these rings generate kinked, 1D hydrogen-bonded ladders. mdpi.com An additional R42(8) pattern is also observed within this ladder arrangement. mdpi.comresearchgate.netgrafiati.com This intricate network of hydrogen bonds defines the primary supramolecular structure.

| Graph-Set Notation | Description | Role in Supramolecular Structure |

| R22(8) | A ring motif formed by two amide groups via N-H···O hydrogen bonds. | Acts as a robust, four-connected node, forming the "rungs" of the ladder. mdpi.comresearchgate.netresearchgate.net |

| C11(4) | A chain motif linking amide groups. | Combines with R22(8) rings to generate the 1D ladder structure. mdpi.comresearchgate.net |

| R42(8) | An additional ring pattern observed in the structure. | Contributes to the overall stability and topology of the 1D hydrogen-bonded ladder. mdpi.comresearchgate.netgrafiati.com |

The one-dimensional ladders formed by 2,6-NDA molecules serve as building blocks for higher-order, two-dimensional (2D) assemblies. mdpi.comresearchgate.net Because the two amide groups in a 2,6-NDA molecule are coplanar and arranged in a nearly linear fashion, their respective 1D hydrogen-bond ladders are oriented parallel to each other. mdpi.compreprints.org These neighboring parallel ladders are then interconnected by the rigid naphthalene (B1677914) cores, resulting in the formation of extensive 2D hydrogen-bonded sheets. mdpi.comresearchgate.netresearchgate.net

The topology of these sheets corresponds to a square planar net, denoted as 'sql'. mdpi.comresearchgate.netpreprints.org In this arrangement, the R22(8) rings effectively act as four-connected nodes that link the naphthalene units into a planar network. mdpi.comresearchgate.netresearchgate.net Unlike some other aromatic systems, there are no significant inter-sheet π–π stacking or C–H···π interactions observed in the crystal structure of 2,6-NDA. mdpi.compreprints.org The result is a highly puckered, single-layer sheet structure. acs.org

Influence of Molecular Structure on Supramolecular Assembly

The specific geometry of the this compound molecule, including the orientation of its functional groups, plays a critical role in directing the final supramolecular architecture.

The substitution pattern on the naphthalene core has a profound effect on the resulting supramolecular network. A comparison between 2,6-NDA and its isomers, such as 1,4-NDA and 2,7-NDA, highlights this influence.

In 2,6-NDA, the Cnaph–Camide bond vectors are perfectly parallel, and the amide planes are coplanar due to the molecule's centrosymmetry. mdpi.compreprints.org This "linear" arrangement, also found in 1,4-NDA, leads to the formation of parallel hydrogen-bonded ladders that subsequently assemble into 2D sheets with sql topology. mdpi.comresearchgate.netpreprints.org

In contrast, the "angular" disposition of the amide groups in an isomer like 2,7-NDA results in a completely different outcome. mdpi.com In 2,7-NDA, the Cnaph–Camide bond vectors form an angle of 64.8°, and the amide planes have a dihedral angle of 43.6°. mdpi.compreprints.org This angular geometry causes the hydrogen-bonded ladders to arrange in a non-parallel, almost perpendicular fashion, extending the network into a three-dimensional (3D) cds topology instead of 2D sheets. mdpi.compreprints.org

| Compound | Amide Orientation | Cnaph–Camide Vector Angle | Amide-Core Dihedral Angle (φ) | Resulting Network |

| This compound | Linear | Parallel (0°) mdpi.compreprints.org | 29° mdpi.compreprints.org | 2D Sheet (sql topology) mdpi.comresearchgate.net |

| 1,4-Naphthalenedicarboxamide | Nearly Linear | 10.6° mdpi.compreprints.org | ~40° mdpi.com | 2D Sheet (sql topology) mdpi.comresearchgate.net |

| 2,7-Naphthalenedicarboxamide | Angular | 64.8° mdpi.compreprints.org | 22.4° / 24.1° mdpi.com | 3D Network (cds topology) mdpi.comresearchgate.net |

Mechanisms of Self-Assembly and Morphological Evolution

The self-assembly of this compound is a hierarchical process driven by the energetic favorability of forming strong, directional hydrogen bonds. The process begins with the molecular recognition between amide groups, leading to the formation of the primary R22(8) and C11(4) hydrogen-bonded motifs. These motifs coalesce into the stable 1D ladder structures.

Subsequently, these pre-formed ladders arrange themselves into the thermodynamically stable 2D sheet architecture, guided by the linear geometry of the naphthalene backbone. For derivatives like N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, factors such as solubility in a medium (e.g., a polymer melt), concentration, and cooling conditions can significantly influence the morphological evolution. researchgate.netnih.gov At different concentrations and temperatures, this derivative can self-assemble into various structures, including needle-like crystals, dendritic structures, or flower-like agglomerates, which in turn can influence the properties of a host material like polypropylene (B1209903). researchgate.netnih.govresearchgate.net This demonstrates that the self-organization process can be tuned by external conditions, leading to a variety of supramolecular structures.

Role of Hydrogen Bond Dissociation and Association in Structure Formation

The primary driving force behind the self-assembly of this compound (2,6-NDA) is the highly directional and specific nature of hydrogen bonding between its amide functionalities. The process of structure formation is a dynamic equilibrium of hydrogen bond dissociation and association, which ultimately leads to thermodynamically stable architectures.

In the crystalline state, the association of amide groups results in the formation of one-dimensional (1D) hydrogen-bonded ladders. mdpi.compreprints.orgresearchgate.netgrafiati.com This is achieved through a combination of recurring hydrogen bond patterns, or synthons, specifically C¹₁(4) chains and R²₂(8) rings. mdpi.comresearchgate.netgrafiati.com The R²₂(8) motif, a robust centrosymmetric dimer, is a particularly stable and common feature in the self-assembly of dicarboxamides. researchgate.net In the case of 2,6-NDA, where the amide groups are positioned in a nearly linear fashion on the naphthalene core, these 1D ladders run parallel to each other. mdpi.compreprints.orgresearchgate.netgrafiati.com The naphthalene units then link these parallel ladders, extending the structure into two-dimensional (2D) sheets with a square planar net (sql) topology. mdpi.compreprints.orgresearchgate.netgrafiati.com The molecule itself is not perfectly planar; a dihedral angle of 29° exists between the naphthalene core and the amide group. mdpi.compreprints.org However, the two amide groups within a single molecule are coplanar due to the molecule's centrosymmetry, which facilitates the parallel orientation of the hydrogen-bonded ladders. mdpi.compreprints.org

The table below details the parameters of the key hydrogen-bonding interactions found in the crystal structure of 2,6-NDA.

Table 1: Hydrogen Bond Parameters in this compound

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1–H1A···O1 | 0.86 | 2.11 | 2.968(2) | 175.0 |

| N1–H1B···O1 | 0.86 | 2.45 | 3.090(2) | 131.0 |

Data sourced from scientific analysis of 2,6-NDA crystal structures. preprints.org

Concentration-Dependent Self-Assembly Morphologies (Needle-like vs. Dendritic Structures)

The morphology of self-assembled structures derived from this compound can be highly dependent on concentration. This phenomenon has been studied in detail with its derivative, N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, which serves as an effective nucleating agent in polymers. royalsocietypublishing.orgrsc.orgresearchgate.net The principles observed are illustrative of how concentration modulates the kinetic and thermodynamic factors of self-assembly.

At low concentrations, the self-assembly process typically results in the formation of well-defined, elongated structures. For instance, N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide has been observed to form needle-like crystals from the polymer melt at lower concentrations. royalsocietypublishing.org This morphology suggests that crystal growth proceeds anisotropically, favoring one dimension.

Conversely, at higher concentrations, a shift in the resulting morphology is observed. The increased number of molecules leads to different nucleation and growth kinetics, often resulting in more complex, branched structures. royalsocietypublishing.org For N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, higher concentrations promote the formation of dendritic (tree-like) or even microcrystalline structures. royalsocietypublishing.orgrsc.org This transition from needle-like to dendritic structures highlights how supersaturation and the availability of building blocks influence the final supramolecular architecture.

Table 2: Effect of Concentration on Self-Assembly Morphology of a this compound Derivative

| Concentration | Predominant Morphology | Structural Characteristics |

|---|---|---|

| Low | Needle-like | Elongated, fibrillar structures. royalsocietypublishing.org |

| High | Dendritic | Branched, tree-like or microcrystalline agglomerates. royalsocietypublishing.orgrsc.org |

Observations based on studies of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in a polymer matrix.

Intermolecular Interactions in Crystalline States

The packing of this compound molecules in the solid state is a dense arrangement, with a reported density of approximately 1.43–1.47 g/cm³. mdpi.comresearchgate.net This efficient packing is dictated by a hierarchy of intermolecular interactions, with strong hydrogen bonds playing the primary role, complemented by weaker, non-covalent forces.

Analysis of π–π Stacking and C–H⋯π Interactions

Aromatic systems like the naphthalene core in 2,6-NDA have the potential to engage in π–π stacking and C–H⋯π interactions, which are significant forces in the supramolecular chemistry of many aromatic compounds. researchgate.netlibretexts.org π–π stacking involves face-to-face interactions between aromatic rings, while C–H⋯π interactions are a form of weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. libretexts.orgrsc.org

However, detailed crystallographic analysis of 2,6-NDA reveals a notable absence of significant inter-sheet π–π stacking and C–H⋯π interactions. mdpi.compreprints.orgresearchgate.net For these interactions to be considered significant, specific geometric criteria must be met. Relevant π–π stacking requires centroid-to-centroid distances of less than 3.8 Å, while significant C–H⋯π contacts typically feature (C-)H⋯ring centroid distances below 2.7 Å. mdpi.com In the crystal structure of 2,6-NDA, the arrangement of the 2D hydrogen-bonded sheets relative to one another does not meet these distance and orientation requirements for effective π-system overlap. mdpi.compreprints.org The dominance of the robust hydrogen-bonding network appears to direct a crystal packing that precludes these weaker, but often influential, aromatic interactions between the sheets.

Electrostatic Interactions and Crystal Packing Energetics

The stability of the this compound crystal lattice is determined by the sum of all intermolecular interaction energies. Electrostatic interactions are a major component of the crystal packing energetics. These forces arise from the attraction and repulsion between regions of differing electron density on adjacent molecules.

In 2,6-NDA, the most significant electrostatic contributions come from the powerful N-H···O hydrogen bonds that define the supramolecular structure. mdpi.comresearchgate.net Hydrogen bonds themselves are primarily electrostatic in nature, with typical energy ranges from 4 kJ/mol for weak bonds to 45 kJ/mol for strong ones. researchgate.net In contrast, π–π stacking interactions are generally weaker, typically around 2 kJ/mol. researchgate.net

Advanced Characterization Techniques for Structural and Morphological Analysis of 2,6 Naphthalenedicarboxamide

The elucidation of the structural and morphological properties of 2,6-naphthalenedicarboxamide relies on a suite of advanced analytical techniques. These methods provide critical insights into its molecular arrangement, thermal behavior, and solid-state organization, which are fundamental to understanding its function in various applications.

Role of 2,6 Naphthalenedicarboxamide in Polymer Science: a Focus on Nucleation and Crystallization Modulation

Mechanistic Insights into Polymer Nucleation

The introduction of a nucleating agent like N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide into a polymer melt provides heterogeneous sites for the initiation of crystal growth. This process, known as heterogeneous nucleation, is critical in controlling the crystalline structure of the resulting polymer solid. The efficiency and nature of the nucleation are dictated by the chemical structure of the agent and its interaction with the polymer chains at a molecular level.

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (often referred to as NJS or NU-100 in literature) is an efficient agent for producing iPP rich in the β-crystalline form. researchgate.netacs.org However, it is not entirely selective, possessing a dual nucleating ability that can induce the formation of both the monoclinic α-form and the hexagonal β-form of iPP. researchgate.netacs.orgmdpi.com This duality is intricately linked to the solubility of the nucleating agent in the iPP melt, which is dependent on factors such as its concentration and the thermal history, specifically the final heating temperature (Tf). researchgate.netacs.org

The polymorphic outcome is a result of a competitive growth process. bme.hu Research has shown that at lower concentrations (e.g., below 0.2 wt%), the agent tends to partially dissolve in the melt, favoring the formation of β-crystals. Conversely, at higher concentrations, its reduced solubility leads to precipitation, forming fibrillar structures that act as α-nucleating sites. Similarly, higher melt temperatures enhance the solubility of the agent, promoting β-phase nucleation, whereas lower melt temperatures favor the α-phase. Studies have specifically identified that the lateral surface of the needle-like crystals formed by the nucleating agent acts as a template for α-nucleation. researchgate.netacs.org

| Parameter | Condition | Predominant Crystalline Form | Source(s) |

| Concentration | Low (<0.2 wt%) | β-form | |

| High (>0.2 wt%) | α-form | ||

| Melt Temperature | High (e.g., 220°C) | β-form | |

| Low (e.g., 180°C) | α-form |

This table summarizes the influence of processing conditions on the nucleating behavior of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in isotactic polypropylene (B1209903).

The mechanism behind the nucleating effect of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is believed to involve epitaxial growth, where the polymer chains arrange themselves in an ordered fashion on the surface of the nucleating agent's crystals. jaist.ac.jp This requires a close matching between the crystal lattice parameters of the nucleating agent and the polymer. acs.org For N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in iPP, it has been proposed that the b-axis of the nucleating agent's crystal aligns parallel to the c-axis (the polymer chain direction) of the iPP crystal. jaist.ac.jp

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM), have provided evidence supporting this theory, revealing that iPP lamellae grow perpendicularly on the surface of the nucleating agent. jaist.ac.jp Furthermore, under certain conditions, some dissolved nucleating agents can self-assemble into linear, fibrous structures within the polymer melt. researchgate.net These self-assembled structures provide an extended template for the epitaxial growth of polymer chains, leading to the formation of highly oriented "shish-kebab" superstructures. researchgate.net The presence of cyclohexyl groups in the molecule is thought to enhance this nucleating efficiency. acs.org

Influence on Polymer Crystallization Behavior

| Property | Effect of Nucleating Agent | Source(s) |

| Nucleation Density | Increases | |

| Crystallization Rate | Increases | scielo.bringentaconnect.com |

| Crystallization Temperature (Tc) | Increases | researchgate.netmdpi.comredalyc.org |

| Crystallization Half-Time (t₁/₂) | Decreases | scielo.br |

This table shows the general effects of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide on the crystallization kinetics of isotactic polypropylene.

The increased nucleation density directly impacts the final crystalline morphology of the polymer. With more sites for crystals to grow from, the individual crystalline superstructures, known as spherulites, have less space to grow before impinging on one another. This results in a significant reduction in the average spherulite size. zju.edu.cn

The morphology is not only smaller but can also be fundamentally different. Depending on the agent's concentration and the thermal conditions, a wide array of supermolecular structures can be induced. researchgate.netacs.org Researchers have observed the self-assembly of the nucleating agent into needle-like crystals at low concentrations and more complex dendritic (tree-like) structures at higher concentrations. royalsocietypublishing.org These structures then template the polymer crystallization, leading to morphologies like αβ-transcrystalline layers, microcrystalline structures, and even spectacular "flower"-like agglomerates of α- and β-crystallites. researchgate.netacs.org In some cases, sheaf-like aggregates of lamellar crystals are observed instead of the typical spherulites, and the boundaries between crystalline regions can become indistinct. zju.edu.cn

The final polymorphic composition of the iPP is a delicate balance determined by the nucleating agent's concentration, solubility, and the thermal conditions during both cooling and crystallization. researchgate.netacs.org The β-form of iPP is thermodynamically metastable, meaning it is not the most stable crystal form. mdpi.com During subsequent thermal processing, such as the heating run in a Differential Scanning Calorimetry (DSC) experiment, a β-to-α recrystallization or transition can occur. researchgate.netmdpi.com

The stability of the induced β-phase is also a key consideration. The growth rate of the β-phase is significantly faster than that of the α-phase within a specific temperature window, typically between 100°C and 132°C. ingentaconnect.com However, the structural perfection and stability of the β-crystals can be influenced by the isothermal crystallization temperature (Tc). mdpi.com A higher Tc can promote the formation of more stable and well-defined β-crystals. mdpi.com The presence of the α-phase in a β-nucleated sample can be attributed to either its direct formation during the initial cooling, due to the agent's dual nucleating ability, or to the β-α transformation of less stable crystals during subsequent heating. researchgate.netmdpi.com

Impact on Macroscopic Polymer Properties

The introduction of 2,6-naphthalenedicarboxamide into a polymer matrix can lead to substantial improvements in its physical and thermal characteristics. This is primarily achieved by influencing the polymer's crystallization behavior, leading to a more refined and controlled crystalline structure.

Improvement of Mechanical Attributes (e.g., Impact Strength, Stiffness)

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is recognized for its ability to enhance the mechanical properties of polymers like isotactic polypropylene (iPP). By promoting the formation of specific crystalline structures, it can significantly improve attributes such as impact strength and stiffness. ontosight.ai The compound acts as a β-crystal nucleating agent, which encourages the formation of the β-crystalline form in polypropylene. This β-modification is associated with improved toughness and impact resistance. mdpi.comgoogle.com The presence of the nucleating agent leads to a reduction in the size of spherulites, the crystalline superstructures within the polymer, which contributes to enhanced mechanical performance. In some cases, the organized arrangement of polymer chains facilitated by the nucleating agent can lead to an increase in modulus by 15-20%.

Enhancement of Thermal Performance and Heat Resistance

The addition of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide also leads to notable improvements in the thermal stability and heat resistance of polymers. ontosight.ailookchem.com This enhancement is a direct consequence of its function as a nucleating agent, which accelerates the crystallization rate and increases the crystallization temperature of the polymer. researchgate.net A higher crystallization temperature indicates that the polymer solidifies at a higher temperature upon cooling from the melt, which is a desirable characteristic in many processing applications. The resulting more ordered crystalline structure can also lead to a higher melting temperature and improved heat distortion temperature. researchgate.netakjournals.com

Parameters Governing Nucleation Efficiency

The effectiveness of this compound as a nucleating agent is not absolute and is influenced by several key parameters, including its concentration within the polymer matrix and the thermal history and processing conditions applied.

Concentration Effects on Phase Selection and Morphology Development

The concentration of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide in a polymer melt has a profound effect on the resulting crystalline phase and morphology. researchgate.netacs.org This compound exhibits what is known as "nucleating duality," meaning it can promote the formation of both α- and β-crystal forms in isotactic polypropylene (iPP), depending on its concentration and solubility. acs.org

At lower concentrations (e.g., <0.2 wt%), the agent tends to dissolve partially in the polymer melt, which favors the formation of β-crystals through an epitaxial matching mechanism with the iPP chains. However, at higher concentrations, its solubility decreases, leading to its precipitation as fibrillar structures that act as α-nucleating sites. This dual behavior allows for the tailoring of the polymer's supermolecular structure by adjusting the nucleating agent's concentration. researchgate.netacs.org Studies have shown that increasing the concentration of the nucleating agent can lead to an increase in β-crystallinity at the expense of the α-phase in the core layer of injection-molded parts. researchgate.netmdpi.com

Table 1: Effect of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (NJS) Concentration on iPP Crystallinity

| NJS Concentration (wt%) | β-Crystallinity | α-Crystallinity |

|---|---|---|

| 0 | Low | High |

| 0.01 | Low | High |

| 0.03 | Increased | Decreased |

| 0.10 | High | Low |

This table is a generalized representation based on findings that show β-crystallinity increases with NJS concentration at the expense of α-crystallinity. researchgate.netmdpi.com

Influence of Thermal History and Processing Conditions (e.g., Melt Temperature, Cooling Rate, High Pressure)

The thermal history and processing conditions of the polymer melt are critical in determining the nucleation efficiency of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide. researchgate.netacs.org The final heating temperature (Tf) of the melt, for instance, dictates whether the nucleating agent is partially or completely dissolved. researchgate.netacs.org Higher melt temperatures (e.g., 220°C) can enhance its solubility, thereby favoring β-phase nucleation. Conversely, lower melt temperatures (e.g., 180°C) may promote the formation of the α-phase.

The cooling rate during crystallization also plays a crucial role. researchgate.net Rapid cooling can restrict the formation of the fine crystals of the nucleating agent that are precursors to β-crystal formation, potentially rendering the agent inactive. researchgate.net Processing conditions such as shear forces and high pressure during molding can also influence the final crystalline structure. mdpi.commdpi.com High shear rates, for example, can induce the formation of oriented α-crystals, which may inhibit the growth of β-crystals. mdpi.com

Studies on Specific Polymer Systems

The primary application of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a nucleating agent has been extensively studied in isotactic polypropylene (iPP). researchgate.netacs.org In this system, it is known to be a highly efficient β-nucleating agent, although not exclusively, as it can also induce the formation of the α-modification. researchgate.netacs.org The ability to control the polymorphic composition of iPP by varying the concentration of the nucleating agent and the processing conditions is a key area of research. researchgate.net

Beyond iPP, research has also explored its use in other polymers like poly(L-lactide) (PLLA) and poly(1,4-butylene adipate) (PBA), where it can also modulate crystallization and induce self-assembly into specific structures. researchgate.net The efficiency of β-nucleating agents is generally dependent on factors such as their concentration, dispersion, and the thermal history of the polymer. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide |

| Isotactic polypropylene (iPP) |

| Poly(L-lactide) (PLLA) |

| Poly(1,4-butylene adipate) (PBA) |

| Calcium pimelate |

| Calcium suberate |

| N,N'-dicyclohexyl-terephthalamide |

| Stearic acid |

| Stearate lanthanum |

| Talc |

| N,N'-dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide |

| Polystyrene |

| Acrylonitrile-styrene copolymer |

| Nicotinic acid |

| Poly(hydroxybutyrate-co-hydroxyhexanoate) |

| Benzene |

| Sorbitols |

Isotactic Polypropylene (iPP) as a Primary Research Model

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, a notable member of the this compound family, has been extensively studied as a highly efficient nucleating agent for isotactic polypropylene (iPP). acs.orgresearchgate.net Its primary function is to modify the crystallization behavior of iPP, leading to significant improvements in its mechanical and thermal properties. This compound is particularly recognized for its ability to induce the formation of the β-crystalline form of iPP, which is known for its enhanced impact strength and heat resistance. mdpi.com

The introduction of this compound derivatives into iPP accelerates nucleation density, reduces spherulite size, and enhances properties like stiffness and transparency. The amide groups in its structure contribute to thermal stability, while the cyclohexyl substituents are key to its nucleating efficiency. Research has shown that N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide can act as a dual nucleating agent, promoting the formation of both α- and β-crystal forms of iPP, depending on factors like its solubility in the polymer melt and the processing conditions. acs.orgresearchgate.net

The solubility of the nucleating agent plays a crucial role in the resulting supermolecular structure of the iPP. acs.orgresearchgate.net Depending on the final heating temperature, the agent may be partially or completely dissolved in the iPP melt. acs.orgresearchgate.net This variability allows for the formation of a wide range of supermolecular structures, including dendritic and microcrystalline structures, as well as unique "flower-like" agglomerates of β- and α-crystallites. acs.orgresearchgate.net Studies have established that the lateral surface of the needle-like crystals of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide can act as an α-nucleating agent. acs.orgresearchgate.net

The efficiency of these nucleating agents is often evaluated using techniques like Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD). For instance, a study demonstrated that the introduction of just 0.05% of a synthesized N,N′-Dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide resulted in a significant increase in the crystallization temperature of iPP. tandfonline.com WAXD analysis further confirmed the formation of a large amount of β-crystals in the presence of this nucleating agent. tandfonline.com

The effectiveness of this compound derivatives has been compared to other commercial nucleating agents. One study found a novel N,N′-Dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide to be superior in its β-nucleation ability compared to the commercial rare earth WBG-II and aryl amide derivative TMB-5. tandfonline.comtandfonline.com This highlights the ongoing research and development in creating more efficient nucleating agents based on the this compound structure.

The morphology of iPP containing these nucleating agents is also a key area of investigation. Polarized light microscopy has revealed that varying concentrations and cooling conditions can lead to the formation of different crystal morphologies. researchgate.net For example, needle-like crystals of the nucleating agent can form in the iPP melt at specific temperatures, influencing the subsequent crystallization of the polymer. researchgate.netbohrium.com

Research Findings on this compound in iPP

| Parameter | Observation | Significance | References |

| Crystallization Temperature | Increased crystallization temperature upon addition of the nucleating agent. | Indicates faster crystallization kinetics. | tandfonline.com |

| Crystal Form | Predominant formation of the β-crystalline form of iPP. | Enhances impact strength and heat resistance. | mdpi.comtandfonline.com |

| Dual Nucleation | Can induce both α and β modifications of iPP. | Allows for tailored material properties by controlling processing conditions. | acs.orgresearchgate.net |

| Morphology | Formation of various supermolecular structures, including needle-like crystals, dendrites, and "flower-like" agglomerates. | Influences the final mechanical and optical properties of the polymer. | acs.orgresearchgate.netbohrium.com |

| Efficiency | Superior β-nucleation ability compared to some commercial agents. | Demonstrates the potential for developing advanced polymer additives. | tandfonline.comtandfonline.com |

Exploration in Other Polymer Matrices

While the primary focus of research on this compound has been on its role in isotactic polypropylene, its application extends to other polymer matrices. The fundamental principles of nucleation and crystallization modulation are applicable to a broader range of semi-crystalline polymers.

For instance, derivatives of 2,6-naphthalenedicarboxylic acid are used in the synthesis of high-performance polyesters like poly(ethylene 2,6-naphthalenedicarboxylate) (PEN). In these applications, the naphthalene-based monomer contributes to enhanced thermal stability and mechanical strength of the resulting polymer. ontosight.ai Blends of PEN with other polymers are also explored to achieve specific properties, and compounds related to this compound can play a role in modifying the blend morphology and properties. googleapis.com

The self-assembly properties of amide-based additives, including those derived from 2,6-naphthalenedicarboxylic acid, are a subject of interest. uni-bayreuth.de The ability of these molecules to form well-defined structures within a polymer melt can influence not only crystallization but also other properties like viscosity. For example, certain oxalamide-based compounds, which share structural similarities with dicarboxamides, have been shown to affect the viscoelastic response of iPP melts. acs.org

Further research is exploring the use of this compound derivatives in various polymer composites. By supporting the nucleating agent on materials like multi-walled carbon nanotubes (MWCNTs), researchers aim to enhance its dispersion and efficiency. tandfonline.comtandfonline.comresearchgate.net This approach could be beneficial in a variety of polymer matrices beyond iPP, where improved crystallization control is desired.

The exploration of this compound and its homologues in different polymer systems is an active area of research. semanticscholar.org The understanding gained from iPP serves as a foundation for extending their application to other polymers where tailored crystalline structures can lead to enhanced performance characteristics.

Derivatives and Homologues of 2,6 Naphthalenedicarboxamide: Structure Activity Relationships

Synthesis and Characterization of Substituted Naphthalenedicarboxamides

The synthesis of substituted naphthalenedicarboxamides typically involves multi-step chemical reactions. For instance, new heterocyclic compounds derived from 2-naphthol (B1666908) can be synthesized through a one-pot, three-component reaction. researchgate.net This may involve reacting 2-naphthol, a substituted benzaldehyde, and thiourea (B124793) in a suitable solvent with a catalyst. researchgate.net Another approach involves the synthesis of thiosemicarbazide (B42300) derivatives, which are then reacted with various aromatic aldehydes. chemmethod.com

The characterization of these synthesized compounds is essential to confirm their chemical structures and purity. A variety of analytical techniques are employed for this purpose:

Spectroscopic Methods: Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H-NMR), and ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy are fundamental techniques used to elucidate the molecular structure of the synthesized derivatives. researchgate.netchemmethod.com

Melting Point Analysis: Determining the melting point helps in identifying the compound and assessing its purity. chemmethod.com

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the derivatives, such as their melting behavior and thermal stability. acs.orgmdpi.com DSC can reveal the crystallization and melting temperatures, which are crucial for their application as nucleating agents. acs.orgnih.gov

Microscopy: Polarized Light Microscopy (PLM) is employed to study the effect of these additives on the morphology of the polymer, providing insights into their nucleating efficiency and the resulting crystalline structures. acs.org

Impact of Substituent Modifications on Nucleating Efficiency

Modifying the structure of 2,6-naphthalenedicarboxamide by introducing different substituents can have a profound effect on its efficiency as a nucleating agent. These modifications can alter its solubility in the polymer melt, its thermal stability, and its ability to promote the formation of specific crystal structures.

The presence of cyclohexyl groups in nucleating agents like N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is believed to enhance their nucleating efficiency. acs.orgnih.gov These bulky, non-polar groups can influence the intermolecular interactions and the packing of the nucleating agent's molecules, which in turn affects its crystal growth. The amide functional groups also play a dual role by ensuring the thermal stability of the compound and promoting one-dimensional crystal growth, leading to a higher surface-to-volume ratio. acs.orgnih.gov

High thermal stability is a critical requirement for nucleating agents, as they must withstand the high temperatures used in polymer processing without degrading. mdpi.com The incorporation of cyclohexyl groups can contribute to this stability. acs.orgmdpi.com Furthermore, the one-dimensional crystal growth promoted by the amide groups results in needle-like or fibrous crystals, which can act as effective templates for polymer crystallization. acs.orgacs.org

The introduction of aliphatic chains into the structure of dicarboxamide-based nucleating agents can significantly influence the selective formation of the β-crystalline phase in polymers like isotactic polypropylene (B1209903) (iPP). acs.org The β-phase of iPP is desirable for its enhanced toughness and impact resistance compared to the more common α-phase. utb.czutb.cz

Studies on homologues of N,N'-dicyclohexyldicarboxamide, where the length of the aliphatic chain connecting the amide groups is varied, have shown that longer aliphatic chains can enhance the β-nucleating efficiency. For instance, N,N'-dicyclohexylsuberoylamide and N,N'-dicyclohexylsebacoylamide have been identified as non-selective β-nucleating agents. acs.org The presence of these aliphatic chains can affect the solubility of the nucleating agent in the polymer melt and its crystallization behavior, thereby influencing the formation of β-crystals. acs.orgutwente.nl

Comparative Studies with Analogous Aromatic Amides (e.g., N,N'-dicyclohexyl-terephthalamide)

To better understand the structure-activity relationships, this compound derivatives are often compared with analogous aromatic amides, such as N,N'-dicyclohexyl-terephthalamide. While both compounds are effective nucleating agents, their structural differences lead to variations in their performance.

Furthermore, these structural differences can influence the morphology of the resulting polymer crystals. N,N'-dicyclohexyl-terephthalamide tends to generate smaller spherulites in iPP, which can improve the optical clarity of the material but may reduce its impact resistance compared to polymers nucleated with the naphthalenedicarboxamide derivative. Both N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide and N,N'-dicyclohexyl-terephthalamide are considered non-selective nucleating agents, meaning they can induce the formation of both α- and β-crystals in iPP, with the final polymorphic composition depending on the processing conditions. nih.govnih.gov

Coordination Chemistry and Metal Organic Frameworks Involving Naphthalene Dicarboxamide Scaffolds

Naphthalene (B1677914) Dicarboxamide as a Ligand in Coordination Polymer Synthesis

Derivatives of 2,6-naphthalenedicarboxamide have been successfully employed as ligands in the synthesis of novel coordination polymers. By functionalizing the amide positions with coordinating moieties, such as pyridyl groups, researchers can create versatile building blocks for self-assembly with metal salts.

| Compound Formula | Metal Ion | Dimensionality | Key Structural Feature |

|---|---|---|---|

| {[Cu(L1)(C3H7NO)4].(ClO4)2}n | Cu(II) | 1D Polymer | Isostructural with Co(II) and Zn(II) analogues |

| {[Co(L1)(C3H7NO)4].(ClO4)2}n | Co(II) | 1D Polymer | Isostructural with Cu(II) and Zn(II) analogues |

| {[Zn(L1)(C3H7NO)4].(ClO4)2}n | Zn(II) | 1D Polymer | Isostructural with Cu(II) and Co(II) analogues |

Table 1. Summary of isostructural coordination polymers synthesized using the ligand L1 = (N²,N⁶-bis(pyridin-4-ylmethyl)naphthalene-2,6-dicarboxamide). rsc.org

Application in Metal Sensing and Chromic Responses (e.g., Zn(II) Complexes)

Coordination complexes involving naphthalene dicarboxamide ligands, particularly those with Zn(II), hold promise for applications in chemical sensing. Fluorescent Zn(II) complexes are recognized as a unique class of synthetic probes with various biological applications, in part due to the biocompatible nature of zinc ions. researchgate.net The design of such sensors often relies on the principle that the binding of an analyte to the metal center or the ligand scaffold induces a measurable change in the complex's photophysical properties, such as its fluorescence.

For instance, Zn(II) complexes can be designed as robust multifunctional luminescence sensors. researchgate.net The interaction with specific metal ions or anions can lead to a fluorescence quenching response, allowing for sensitive and selective detection. researchgate.net In a related system, a zinc-based metal-organic framework incorporating a naphthalene-based linker demonstrated photochromic and photo-controlled fluorescence quenching behaviors. researchgate.net This response was attributed to an electron transfer process, highlighting the potential for naphthalene-based scaffolds to participate in photoactive and chromic systems. researchgate.net The incorporation of a naphthalene dicarboxamide ligand into a Zn(II) complex could similarly yield a sensor where the fluorescence is modulated by the presence of target analytes, offering a pathway to new detection technologies.

Host-Guest Interactions in Supramolecular Systems

A key feature of coordination polymers and MOFs is their ability to form porous structures capable of encapsulating smaller "guest" molecules. nih.gov This host-guest chemistry is fundamental to applications in molecular separation, storage, and catalysis. The architecture of self-assembled host molecules can significantly influence the properties of the encapsulated guests. nih.gov

The self-assembly of naphthalene-based ligands with metal ions can produce unique structural motifs, such as supramolecular channels. For example, a metallacyclodimeric ensemble using a 2,7-bis(nicotinoyloxy)-naphthalene ligand was shown to form a columnar structure with a suprachannel capable of hosting diiodomethane (B129776) molecules. researchgate.net This demonstrates that the π-stacking interactions of the naphthalene units can play a crucial role in stabilizing the host framework and facilitating guest inclusion. The dynamic and selective nature of host-guest complexation allows for the development of advanced functional nanomaterials. thno.org It is plausible that coordination polymers constructed from this compound ligands could form similar porous networks, where the cavities defined by the polymer structure could accommodate various guest molecules, leading to functional supramolecular systems.

Computational and Theoretical Investigations of 2,6 Naphthalenedicarboxamide

Molecular Dynamics and Force Field Calculations for Crystal Packing

Molecular dynamics (MD) simulations and force field calculations are instrumental in predicting and analyzing the crystal packing of organic molecules. These methods model the interactions between atoms to simulate the molecule's behavior over time, allowing for the exploration of stable crystal structures and packing motifs.

Research Findings:

The development of accurate force fields is crucial for reliable MD simulations. General force fields like the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are often used for drug-like molecules and can be parameterized for specific compounds. nih.gov The parameterization process typically involves fitting the force field terms to high-level quantum mechanical calculations and experimental data to accurately represent the molecule's geometry, vibrational modes, and intermolecular interactions. nih.govusi.ch For conjugated materials, specific schemes have been developed to obtain accurate intermonomer dihedral potentials and partial charges, which are critical for describing the packing of aromatic systems. acs.org

Interactive Data Table: Representative Force Field Parameters for Amide and Aromatic Moieties

Below is a table illustrating typical force field parameters that would be relevant for simulating 2,6-naphthalenedicarboxamide. These are generalized values and would require specific parameterization for accurate simulations of the target molecule.

| Interaction Type | Atom Types | Force Constant | Equilibrium Value |

| Bond Stretching | C(ar)-C(ar) | 469 kcal/mol/Ų | 1.40 Š|

| Bond Stretching | C(ar)-C(=O) | 434 kcal/mol/Ų | 1.48 Š|

| Bond Stretching | C=O | 570 kcal/mol/Ų | 1.23 Š|

| Bond Stretching | C(=O)-N | 741 kcal/mol/Ų | 1.34 Š|

| Bond Stretching | N-H | 434 kcal/mol/Ų | 1.01 Š|

| Angle Bending | C(ar)-C(ar)-C(ar) | 63 kcal/mol/rad² | 120.0° |

| Angle Bending | C(ar)-C(=O)-N | 70 kcal/mol/rad² | 116.6° |

| Angle Bending | O=C-N | 80 kcal/mol/rad² | 122.9° |

| Dihedral | C(ar)-C(=O)-N-H | Variable (periodic function) | - |

Note: These values are illustrative and are based on general parameters from common force fields like AMBER and CHARMM. Actual parameters for this compound would need to be specifically derived.

Quantum Chemical Studies of Intermolecular Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and intermolecular interactions that govern the behavior of molecules. These methods are particularly useful for studying non-covalent interactions like hydrogen bonding and π-stacking, which are expected to be significant in this compound.

Research Findings:

Specific quantum chemical studies on this compound are limited in the available literature. However, extensive research on related naphthalene (B1677914) and aromatic amide systems offers valuable insights. High-level ab initio calculations on naphthalene dimers have shown that dispersion is the primary source of attraction, with slipped-parallel and cross-geometries being the most stable configurations. nih.gov The interaction energies are significant, on the order of -5 to -6 kcal/mol. nih.gov DFT calculations on the naphthalene-octafluoronaphthalene co-crystal also highlight the dominance of π–π stacking interactions. benthamopenarchives.com

Hydrogen bonding is another critical interaction in amide-containing molecules. DFT studies on ortho-(4-tolylsulfonamido)benzamides have demonstrated the presence of intramolecular hydrogen bonds between the carbonyl oxygen and the sulfonamide hydrogen. nih.gov In aprotic solvents, intramolecular hydrogen bonds have been observed in β-hydroxy naphthalene amides, while intermolecular hydrogen bonds are present in protic solvents and the solid state. mdpi.com Theoretical studies on pyruvic acid–water complexes using DFT have shown that intermolecular hydrogen bonds are formed and can be characterized by topological and geometrical parameters. frontiersin.org The analysis of intermolecular interactions in naphthalene diimide and pyrene (B120774) complexes using DFT has revealed that attractive forces are dependent on the rotational orientation of the molecules. rsc.org

Interactive Data Table: Calculated Intermolecular Interaction Energies in Naphthalene Dimers

The following table summarizes the results of high-level ab initio calculations on different configurations of the naphthalene dimer, which serves as a model for the π-stacking interactions involving the naphthalene core of this compound.

| Dimer Configuration | Symmetry | Interaction Energy (kcal/mol) |

| Slipped-Parallel | Ci | -5.73 |

| Cross | D2d | -5.28 |

| T-shaped | C2v | -4.34 |

| Sandwich | D2h | -3.78 |

Data sourced from high-level ab initio computations of naphthalene dimers. nih.gov

Machine Learning Applications in Self-Assembly Prediction

Machine learning (ML) is an emerging tool in materials science and chemistry for predicting the properties and behavior of molecules, including their self-assembly. By training models on large datasets of known molecular structures and their self-assembly characteristics, ML can potentially predict the self-assembling behavior of new molecules.

Research Findings:

While there are no specific machine learning studies focused on this compound in the reviewed literature, the application of ML to predict the self-assembly of various molecular systems is a rapidly growing field. For instance, ML models have been developed to predict the self-assembly of amphiphilic molecules by correlating their chemical structures with the critical packing parameter. rsc.org These models, using algorithms like random forest and gated recurrent units, have shown high prediction accuracy. rsc.org

Machine learning is also being used to accelerate the discovery of self-assembling peptides. nih.gov By combining ML with molecular dynamics simulations, researchers can create autonomous computational search engines to identify peptide sequences with a high propensity for self-assembly. nih.gov Furthermore, ML is being applied to predict multiscale properties of self-assembled materials, such as the dispersion and viscosity of surfactant solutions, based on the chemical structures of the constituent molecules. rsc.org In the broader context of supramolecular chemistry, ML is being integrated to decode supramolecular assemblies, providing insights into binding dynamics and thermodynamic properties. ijarsct.co.inresearchgate.net The computational design of self-assembling protein nanomaterials has also been successfully demonstrated, where computational methods are used to design proteins that assemble into desired symmetric architectures. nih.govnih.gov

Interactive Data Table: Machine Learning Models for Self-Assembly Prediction

This table outlines common machine learning models and their applications in predicting molecular self-assembly, which could be hypothetically applied to systems like this compound.

| Machine Learning Model | Input Features | Predicted Output | Application Area |

| Random Forest | Molecular descriptors, chemical structure | Critical Packing Parameter, Self-assembly propensity | Amphiphilic molecules, peptides |

| Neural Networks | Molecular structure, process parameters | Final morphology, defectivity | Block copolymers |

| Gaussian Process Regression | Coarse-grained molecular simulation data | Thermodynamic stability of assembled structures | Self-assembling peptides |

| Logistic Regression | Physicochemical parameters of small molecules | Formation of nanomedicines | Drug-drug self-assembly |

Future Research Directions and Emerging Applications

Tailoring Supramolecular Structures for Targeted Materials Properties

The ability of 2,6-naphthalenedicarboxamide and its derivatives to self-assemble into well-defined supramolecular structures is a key area of ongoing research. The non-covalent interactions, such as hydrogen bonding and π-π stacking, between these molecules can be manipulated to create materials with specific, predetermined properties. mdpi.com

In the crystal structure of this compound (2,6-NDA), the amide groups and naphthalene (B1677914) rings form dihedral angles between 22° and 40°. mdpi.com The combination of hydrogen bond chains and rings results in one-dimensional ladder-like structures. mdpi.com These ladders then interact to form two-dimensional sheets. mdpi.com This inherent self-assembly behavior is being explored to design advanced materials. For instance, N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is known to form needle-like crystals in a molten polymer matrix. jaist.ac.jp The orientation of these crystals can be controlled, which in turn dictates the orientation of the polymer crystals that form on their surface. jaist.ac.jp This allows for the creation of materials with unique mechanical anisotropy, where the material behaves differently depending on the direction of applied force. jaist.ac.jp

Future research will likely focus on modifying the core naphthalene structure or the amide substituents to fine-tune these intermolecular interactions. The goal is to gain precise control over the morphology and dimensions of the resulting supramolecular assemblies, leading to materials with tailored optical, electronic, and mechanical properties. musechem.comrsc.org

Table 1: Crystallographic Data for Naphthalene Dicarboxamides

| Compound | Crystal System | Space Group | Density (g/cm³) | Reference |

| 1,4-NDA | Monoclinic | P2₁/c | 1.47 | mdpi.com |

| 2,6-NDA | Monoclinic | P2₁/c | 1.43 | mdpi.com |

| 2,7-NDA | Monoclinic | P2₁/c | 1.44 | mdpi.com |

Development of Novel Derivatives for Enhanced Performance

The synthesis of new derivatives of this compound is a promising avenue for creating materials with enhanced functionalities. By strategically adding different chemical groups to the naphthalene core or the amide nitrogens, researchers can alter the compound's solubility, thermal stability, and electronic properties. nih.gov

For example, the "building-blocks approach" is being used to synthesize novel organic semiconductor materials. nih.gov In this method, the 2,6-disubstituted naphthalene core is coupled with other aromatic units through various chemical reactions like Suzuki or Sonogashira coupling. nih.gov This has led to the development of derivatives with potential applications in organic field-effect transistors (OFETs). nih.gov Another strategy involves creating donor-pi-acceptor (D-π-A) systems, where electron-donating and electron-withdrawing groups are attached to the naphthalene core. rsc.org This can result in compounds with interesting photophysical properties, such as pH-responsive fluorescence, making them suitable for use in sensors and imaging agents. rsc.org

The development of N,N′-Dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide, a highly efficient and selective β-nucleating agent for isotactic polypropylene (B1209903) (iPP), demonstrates the impact of derivative development. researchgate.net Its nucleation ability is reported to be superior to other commonly used commercial agents. researchgate.net

Table 2: Examples of Synthesized 2,6-Naphthalene Derivatives and their Applications

| Derivative Name | Synthetic Approach | Potential Application | Reference |

| 2,6-di((E)-styryl)naphthalene (DSN) | Suzuki coupling | Organic field-effect transistors | nih.gov |

| 2,6-bis(phenylethynyl)naphthalene (DPEN) | Sonogashira coupling | Organic field-effect transistors | nih.gov |

| ASDSN | Heck chemistry | pH-responsive fluorescent probes | rsc.org |

| N,N′-Dicyclohexyl-1,5-diamino-2,6-naphthalenedicarboxamide | Amidation | Polymer nucleating agent | researchgate.net |

Exploration of Biological and Pharmaceutical Potential of Derivatives

While research on the biological activity of this compound itself is limited, the broader class of naphthalene derivatives has shown significant promise in medicinal chemistry. ekb.eg The naphthalene scaffold is present in numerous compounds with a wide range of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. ekb.eg

Future research is expected to focus on synthesizing and screening novel this compound derivatives for various biological activities. For instance, researchers have developed naphthalene-based compounds that act as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. nih.gov A series of sulphonamide derivatives bearing a naphthalene moiety showed potent antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines. nih.gov Other studies have explored naphthalene derivatives as melatonin receptor agonists for treating central nervous system disorders like insomnia. google.com

The versatility of the naphthalene core allows for the design of molecules that can interact with specific biological targets. ekb.egmdpi.com The development of derivatives containing moieties like thiazole, pyrazole, or pyran has shown promising anticancer activity. mdpi.com By systematically modifying the structure of this compound, it may be possible to develop new therapeutic agents for a variety of diseases.

Advanced Processing Techniques for Optimized Polymer Composites

The performance of polymer composites containing this compound derivatives is highly dependent on the processing techniques used. nih.gov Advanced manufacturing methods are being explored to optimize the dispersion and morphology of these additives within the polymer matrix, thereby maximizing their impact on the final material properties. mdpi.commdpi.com

One such technique is electrospinning, a versatile method for producing continuous nanofibers. researchgate.net This process could be used to create composite nanofibers with aligned this compound structures, leading to materials with exceptional strength and specific functionalities. researchgate.net In the context of melt processing, techniques like twin-screw extrusion are used to achieve a homogenous dispersion of nucleating agents like N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (NU-100) in polypropylene. jaist.ac.jpacs.org The processing temperatures and screw speeds are critical parameters that influence the dissolution and subsequent crystallization of the additive. jaist.ac.jpacs.org

Future research will likely focus on integrating these advanced processing techniques with the tailored design of this compound derivatives. nih.gov For example, the development of derivatives with improved solubility in specific polymer melts could simplify processing and lead to more uniform composite materials. researchgate.net Furthermore, the use of modeling and simulation will be crucial in predicting how processing conditions will affect the final microstructure and properties of the composites, accelerating the development of new high-performance materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Naphthalenedicarboxamide-based coordination complexes?

- Methodological Answer : The ligand 2,6-naphthalenedicarboxylic acid (NDA) is typically synthesized via refluxing with metal salts (e.g., transition metals like Co²⁺, Zn²⁺, or lanthanides) in polar solvents (e.g., DMF, H₂O) under controlled pH. Solventothermal methods at 80–120°C for 24–72 hours yield crystalline coordination polymers. For example, combining NDA with Zn(NO₃)₂ in DMF/H₂O (1:1 v/v) produces porous frameworks .

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- PXRD to confirm crystallinity and phase purity.

- FTIR (1600–1700 cm⁻¹ range) to verify carboxylate coordination modes (monodentate vs. bridging).

- TGA to assess thermal stability (decomposition typically occurs above 300°C for NDA-based complexes).

- Single-crystal X-ray diffraction for definitive structural elucidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).

- Waste disposal : Segregate organic waste containing NDA and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. What strategies are effective in designing this compound-based coordination polymers for gas adsorption applications?

- Methodological Answer :

- Pore engineering : Use longer auxiliary ligands (e.g., 4,4'-bipyridine) to create larger cavities for CO₂ or CH₄ adsorption.

- Metal selection : Transition metals (e.g., Cu²⁺) enhance framework rigidity, while lanthanides (e.g., Tb³⁺) enable luminescence-based sensing.

- Activation protocols : Remove solvent molecules via supercritical CO₂ drying to maintain porosity .

Q. How can researchers resolve contradictions in photoluminescence data from this compound complexes?

- Methodological Answer :

- Control experiments : Compare luminescence in degassed vs. aerated solutions to rule out oxygen quenching.

- Temperature-dependent studies : Identify thermally activated delayed fluorescence (TADF) or aggregation-induced emission (AIE) effects.

- Theoretical modeling : Use DFT calculations to correlate emission spectra with electronic transitions in the ligand-metal charge transfer (LMCT) process .

Q. What methodological considerations are critical when assessing oligomer formation risks in this compound-containing materials?

- Methodological Answer :

- Extraction studies : Simulate food-contact conditions using ethanol/water mixtures (50:50 v/v) at 60°C for 10 days to quantify oligomer migration.

- LC-MS/MS analysis : Detect trace oligomers like 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid dimethyl ester with detection limits <0.01 µg/kg.

- Toxicological thresholds : Compare migration levels against EFSA’s threshold of toxicological concern (TTC) for genotoxic impurities (0.0025 µg/kg/day) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.